2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one
Description
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one is a substituted indenone derivative featuring a 2,2-dimethyl group on the indenone core and a 3-nitroanilino substituent at the 5-position. The indenone scaffold (2,3-dihydro-1H-inden-1-one) is a bicyclic structure that serves as a critical intermediate in synthesizing bioactive molecules, including quinolone derivatives with anticancer and antimalarial properties .
Properties
CAS No. |
918330-20-8 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-nitroanilino)-3H-inden-1-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)10-11-8-13(6-7-15(11)16(17)20)18-12-4-3-5-14(9-12)19(21)22/h3-9,18H,10H2,1-2H3 |
InChI Key |
VTZMOBBWQAHDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-nitroaniline with a suitable indenone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structurally related indenone and isoindolone derivatives is provided below, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Comparative Analysis of Indenone and Analogous Derivatives
Structural and Electronic Effects
- Substituent Position: The 3-nitroanilino group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler methyl or benzylidene substituents. This may alter solubility and crystallinity, as seen in nitro-substituted indenones requiring specialized crystallization techniques .
Spectroscopic Characterization
- HRMS/NMR: The compound’s purity and structure would be confirmed via high-resolution mass spectrometry (HRMS) and 2D NMR, as demonstrated for spiro-indenones and tetrazole derivatives .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for indenone derivative crystallography, revealing substituent effects on bond angles and packing .
Biological Activity
2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. Its structure features a complex arrangement that may contribute to various pharmacological effects. This article reviews existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.
Chemical Structure
The molecular formula for 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can be represented as C16H18N2O2. The compound features a nitroaniline moiety which is known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems. The following sections detail specific areas of interest.
Anticancer Activity
Research indicates that compounds similar to 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. For instance, a study conducted by Bailey et al. (2021) synthesized over 45 derivatives and found that certain analogs showed promising activity against cancer cell lines with IC50 values in the nanomolar range . The structure-activity relationship (SAR) analyses highlighted the importance of specific functional groups in enhancing anticancer efficacy.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. A notable study reported that derivatives of related compounds displayed significant inhibitory effects against various bacterial strains. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
In a detailed evaluation of 17β-HSD Type 3 inhibitors, several compounds were tested for their ability to inhibit enzyme activity. Among these, one derivative showed an IC50 value of 700 nM, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of synthesized compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating effective antimicrobial properties .
Data Summary
The following table summarizes key findings related to the biological activity of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one and its derivatives:
| Activity Type | Tested Compound | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | 2,2-Dimethyl-5-(3-nitroanilino)-... | 0.7 | |
| Antimicrobial | Related Compound A | <0.1 | |
| Antimicrobial | Related Compound B | <0.05 |
The mechanisms by which this compound exerts biological effects are multifaceted:
- Enzyme Inhibition : Inhibitors like 17β-HSD Type 3 play a crucial role in steroid metabolism and cancer progression.
- Cellular Interaction : Nitro groups may enhance electron affinity, facilitating interactions with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
